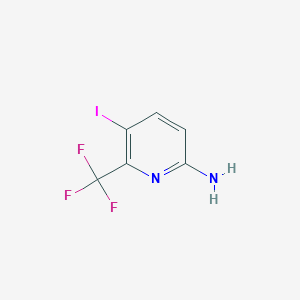
N,N,3-三甲基-4-(4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷-2-基)苯甲酰胺
描述
“N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C15H24BNO2 and a molecular weight of 261.17 . It is related to other compounds such as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and Trimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane .
科学研究应用
合成和表征
合成工艺:甲基3-氟-5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷-2-基)苯甲酸酯等化合物是通过多步取代反应合成的。这些化合物使用光谱学和质谱技术进行表征。进行晶体学和构象分析,结构通过X射线衍射和密度泛函理论(DFT)计算得到证实(黄等人,2021年)。
振动性质:使用DFT和时变DFT计算研究了相关化合物的振动性质,提供了对光谱数据、几何参数和分子静电势的见解(吴等人,2021年)。
分子结构和功能
分子结构分析:使用DFT优化了这些化合物的分子结构,发现它们与通过X射线衍射确定的晶体结构一致。此分析有助于理解化合物的物理化学性质和潜在应用(黄等人,2021年)。
微波辅助合成:N-取代的5-(4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷-2-基)-1H-苯并咪唑通过微波辅助合成获得,展示了一种高效快速制备化合物的方法(Rheault等人,2009年)。
在化学检测和分析中的应用
过氧化氢检测:合成硼酸酯荧光探针用于检测过氧化氢,展示了这些化合物在灵敏化学检测和分析应用中的潜力(Lampard等人,2018年)。
爆炸物检测:在有机薄膜荧光探针中使用硼酸酯或酸突出了检测过氧化物爆炸物的潜力,强调了这些化合物在安全和法医科学中的重要性(傅等人,2016年)。
作用机制
Target of Action
The primary target of N,N,3-Trimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzamide is currently unknown. This compound is a derivative of boronic acid and is often used in chemical synthesis . .
Mode of Action
Boronic acid derivatives are known to interact with various biological targets through covalent bonding . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Boronic acid derivatives are often used in Suzuki-Miyaura cross-coupling reactions , which are important in the synthesis of various biologically active compounds. The downstream effects of these reactions depend on the specific compounds being synthesized.
生化分析
Biochemical Properties
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The compound’s interaction with enzymes such as palladium catalysts facilitates these reactions, highlighting its importance in biochemical processes.
Cellular Effects
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been reported to affect cell signaling pathways, leading to changes in cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and function. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can activate or inhibit transcription factors, resulting in altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and changes in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in metabolic pathways . These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that it can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall activity in cellular processes.
属性
IUPAC Name |
N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11-10-12(14(19)18(6)7)8-9-13(11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNCVMNVBYJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




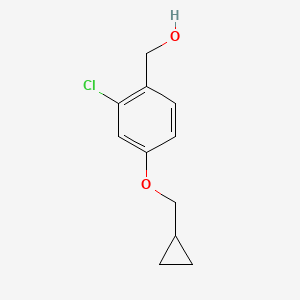
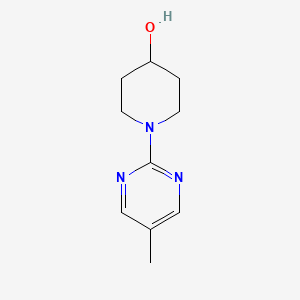
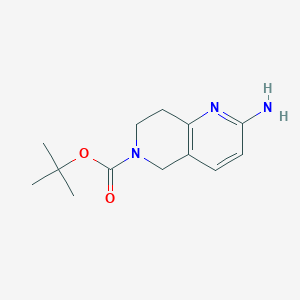

![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)
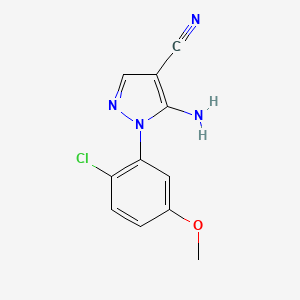
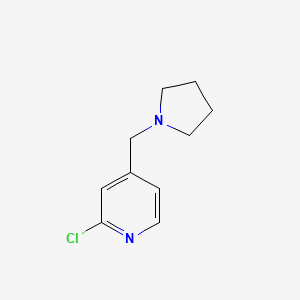
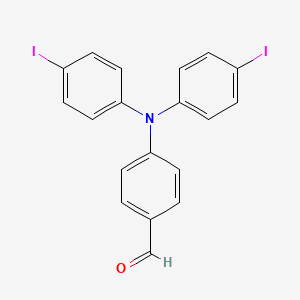
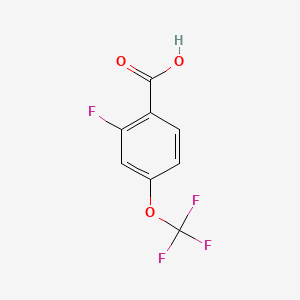


![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)
